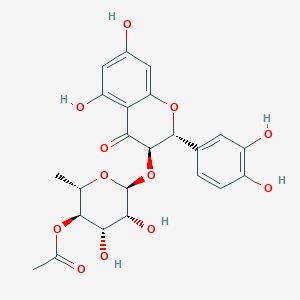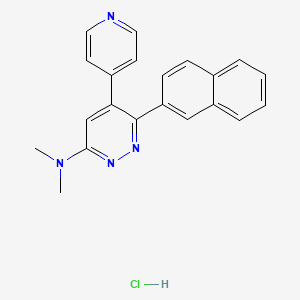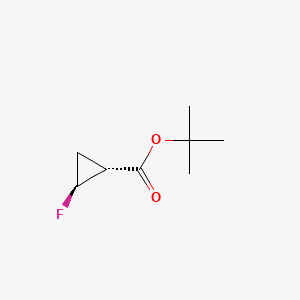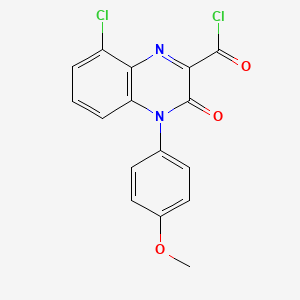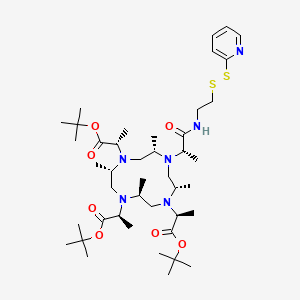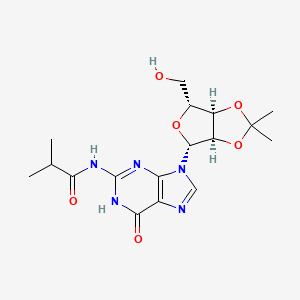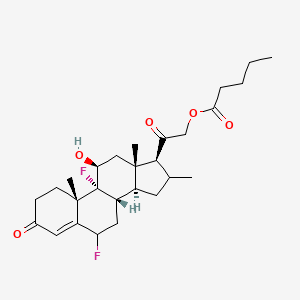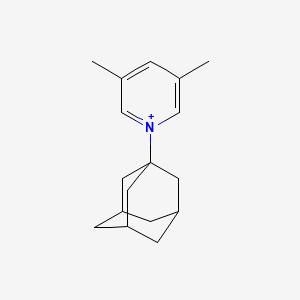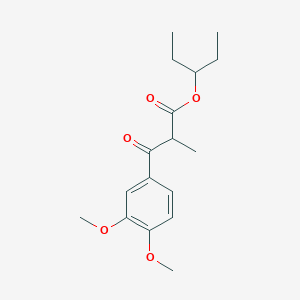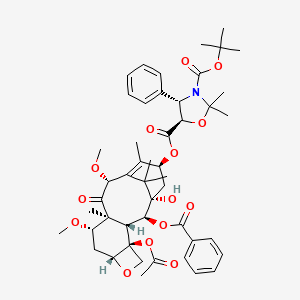
Pentylenetetrazole-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentylenetetrazole-d6, also known as 6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepine-d6, is a deuterated form of pentylenetetrazole. This compound is primarily used in scientific research, particularly in the study of epilepsy and seizure mechanisms. Pentylenetetrazole itself is known for its ability to induce seizures, making it a valuable tool in neurological research .
Preparation Methods
The synthesis of Pentylenetetrazole-d6 involves the incorporation of deuterium atoms into the pentylenetetrazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods for this compound are not widely documented, but they generally follow the principles of deuterium exchange reactions .
Chemical Reactions Analysis
Pentylenetetrazole-d6, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: Pentylenetetrazole can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: Pentylenetetrazole can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Pentylenetetrazole-d6 is extensively used in scientific research due to its ability to induce seizures. Some of its key applications include:
Neurological Research: It is used to study the mechanisms of epilepsy and to screen potential antiepileptic drugs.
Behavioral Studies: Researchers use it to investigate the effects of seizures on behavior and cognition.
Pharmacological Testing: this compound is employed in the evaluation of new drugs for their anticonvulsant properties.
Metabolomic Studies: The deuterated form allows for detailed metabolomic analysis using techniques like NMR spectroscopy
Mechanism of Action
The exact mechanism of action of Pentylenetetrazole-d6 is not fully understood, but it is believed to involve multiple pathways. Pentylenetetrazole is known to act as a GABA_A receptor antagonist, which leads to the inhibition of inhibitory neurotransmission and the induction of seizures. This action is thought to involve the modulation of ion channels, including calcium and sodium channels, resulting in neuronal depolarization and increased excitability .
Comparison with Similar Compounds
Pentylenetetrazole-d6 can be compared with other convulsant compounds such as:
Bicuculline: Another GABA_A receptor antagonist used in seizure research.
Picrotoxin: A non-competitive antagonist of the GABA_A receptor.
Strychnine: An antagonist of the glycine receptor, also used to induce seizures in research. This compound is unique due to its deuterated nature, which makes it particularly useful in metabolomic studies and NMR spectroscopy
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
6,6,7,7,8,8-hexadeuterio-5,9-dihydrotetrazolo[1,5-a]azepine |
InChI |
InChI=1S/C6H10N4/c1-2-4-6-7-8-9-10(6)5-3-1/h1-5H2/i1D2,2D2,3D2 |
InChI Key |
CWRVKFFCRWGWCS-NMFSSPJFSA-N |
Isomeric SMILES |
[2H]C1(CC2=NN=NN2CC(C1([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCC2=NN=NN2CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


